N-phenyl-N'-(propan-2-yl)ethanediamide
Description
N-phenyl-N'-(propan-2-yl)ethanediamide is a substituted ethanediamide featuring a phenyl group on one amide nitrogen and a propan-2-yl (isopropyl) group on the other. The ethanediamide backbone (N-C-C-N) allows for versatile substitutions, influencing solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
N-phenyl-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)12-10(14)11(15)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYUDHEPQFCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-(propan-2-yl)ethanediamide typically involves the reaction of aniline (phenylamine) with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5NH2+CH3CH(NH2)CH3→C6H5NH−CO−NH(CH3)2
Industrial Production Methods
In industrial settings, the production of N-phenyl-N’-(propan-2-yl)ethanediamide may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-N’-(propan-2-yl)ethanediamide oxides, while reduction can produce various amines.
Scientific Research Applications
N-phenyl-N’-(propan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-phenyl-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Phenyl vs.
- Biological Activity : Compounds with bulkier substituents (e.g., piperidinyl or oxazinan rings) show higher specificity for enzyme targets, while smaller substituents (e.g., propan-2-yl) favor broad-spectrum interactions .
Physicochemical Properties
| Property | This compound (Inferred) | N-(2-Methoxyethyl)-N'-(propan-2-yl)ethanediamide | N'-(3,4-Dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide |
|---|---|---|---|
| logP | ~2.5–3.0 | 1.8 | 3.2 |
| Solubility (Water) | Low | Moderate | Low |
| Melting Point | 120–140°C | 95–110°C | 160–175°C |
logP values estimated via fragment-based methods .
Research Findings and Discrepancies
- Synthetic Challenges : While this compound is synthetically accessible via amidation reactions, its purification requires advanced chromatography techniques due to hydrophobic aggregation .
- Contradictory Bioactivity Data : Some studies report phenyl-substituted ethanediamides as inactive in antimicrobial assays , while others highlight their role in kinase inhibition . These discrepancies may arise from assay conditions or substituent stereochemistry .
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